Cas no 84547-87-5 (4-Chloro-1H-pyrazole-3-carboxylic acid)

4-Chloro-1H-pyrazole-3-carboxylic acid structure
84547-87-5 structure
Nome do Produto:4-Chloro-1H-pyrazole-3-carboxylic acid
N.o CAS:84547-87-5
MF:C4H3ClN2O2
MW:146.531819581985
MDL:MFCD01459881
CID:94965
PubChem ID:329765138

4-Chloro-1H-pyrazole-3-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Chloro-1H-pyrazole-3-carboxylic acid
    • 4-CHLORO-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 4-chloro-1H-pyrazole-3-carboxylic acid(SALTDATA: FREE)
    • 4-Chloro-3-pyrazolecarboxylic acid
    • 4-chloro-2H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylic acid, 4-chloro-
    • ZOLUACWHRMUETA-UHFFFAOYSA-N
    • 4-chloropyrazole-3-carboxylic acid
    • 4-chloropyrazolecarboxylic
    • STK301290
    • SBB000096
    • BBL015799
    • 4-chloro-1H-pyrazole-3-carboxylicacid
    • AK-
    • 4-Chloro-1H-pyrazole-3-carboxylic acid (ACI)
    • DA-16841
    • SY014072
    • 4-Chloro-1H-pyrazole-3-carboxylic acid, 95%
    • DTXCID30294511
    • W10253
    • 1H-pyrazole-5-carboxylic acid, 4-chloro-
    • W-203922
    • AKOS005144469
    • DTXSID30343432
    • EN300-83461
    • 4-Chloro-1H-pyrazole-3-carboxylic acid #
    • 1H-Pyrazole-3-carboxylicacid,4-chloro-(9CI)
    • DS-3139
    • 84547-87-5
    • MFCD01459881
    • AKOS000265914
    • ALBB-013432
    • SCHEMBL950773
    • CS-W005681
    • MDL: MFCD01459881
    • Inchi: 1S/C4H3ClN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
    • Chave InChI: ZOLUACWHRMUETA-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=CNN=1)O

Propriedades Computadas

  • Massa Exacta: 145.9883050g/mol
  • Massa monoisotópica: 145.9883050g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 130
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 66

Propriedades Experimentais

  • Densidade: 1.714±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 255-260 °C
  • Ponto de ebulição: 389.8°C at 760 mmHg
  • Ponto de Flash: 189.5°C
  • Índice de Refracção: 1.635
  • Solubilidade: Slightly soluble (2.1 g/l) (25 º C),

4-Chloro-1H-pyrazole-3-carboxylic acid Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: 26-36
  • Identificação dos materiais perigosos: Xi

4-Chloro-1H-pyrazole-3-carboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D749377-5g
4-Chloro-1H-pyrazole-5-carboxylic acid
84547-87-5 95+%
5g
$180 2024-06-07
TRC
C422033-50mg
4-Chloro-1h-pyrazole-3-carboxylic acid
84547-87-5
50mg
$75.00 2023-05-18
Chemenu
CM188558-10g
4-Chloro-1H-pyrazole-3-carboxylic acid
84547-87-5 95%+
10g
$541 2023-02-01
Enamine
EN300-83461-0.1g
4-chloro-1H-pyrazole-5-carboxylic acid
84547-87-5 95%
0.1g
$33.0 2023-02-11
Enamine
EN300-83461-0.5g
4-chloro-1H-pyrazole-5-carboxylic acid
84547-87-5 95%
0.5g
$78.0 2023-02-11
Chemenu
CM188558-1g
4-Chloro-1H-pyrazole-3-carboxylic acid
84547-87-5 95+%
1g
$79 2021-08-05
TRC
C422033-100mg
4-Chloro-1h-pyrazole-3-carboxylic acid
84547-87-5
100mg
$87.00 2023-05-18
Apollo Scientific
OR904216-5g
4-Chloro-1H-pyrazole-5-carboxylic acid
84547-87-5 97%
5g
£119.00 2025-02-20
Apollo Scientific
OR904216-250mg
4-Chloro-1H-pyrazole-5-carboxylic acid
84547-87-5 97%
250mg
£15.00 2025-02-20
eNovation Chemicals LLC
D911120-5g
4-Chloropyrazole-3-carboxylic Acid
84547-87-5 95%
5g
$310 2023-09-03

4-Chloro-1H-pyrazole-3-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium chloride Solvents: Chloroform ,  Water ;  15 °C
Referência
The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*
Lyalin, B. V.; et al, Chemistry of Heterocyclic Compounds (New York, 2014, 49(11), 1599-1610

Método de produção 2

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparations of 4-Substituted 3-Carboxypyrazoles
Janin, Yves L., Journal of Heterocyclic Chemistry, 2013, 50(6), 1410-1414

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Pyrazole-3/5-carboxylic acids from 3/5-trifluoromethyl NH-pyrazoles
Ermolenko, Mikhail S.; et al, Tetrahedron, 2013, 69(1), 257-263

Método de produção 4

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  3 d, rt; 5 h, 70 °C
Referência
3-Substituted pyrazoles and 4-substituted triazoles as inhibitors of human 15-lipoxygenase-1
Pelcman, Benjamin; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(15), 3024-3029

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium chloride Solvents: Water ;  15 °C
Referência
Electrosynthesis of 4-chloropyrazolecarboxylic acids
Lyalin, B. V.; et al, Russian Chemical Bulletin, 2010, 58(2), 291-296

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide
Referência
3-Substituted pyrazoles and 4-substituted triazoles as inhibitors of human 15-lipoxygenase-1
Pelcman, Benjamin; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(15), 3024-3029

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 150 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Synthesis and evaluation of original bioisosteres of bacterial type IIA topoisomerases inhibitors
Petrella, Stephanie; et al, Canadian Journal of Chemistry, 2016, 94(3), 240-250

Método de produção 8

Condições de reacção
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ;  -78 °C; overnight, rt
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  3 d, rt; 5 h, 70 °C
Referência
3-Substituted pyrazoles and 4-substituted triazoles as inhibitors of human 15-lipoxygenase-1
Pelcman, Benjamin; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(15), 3024-3029

Método de produção 9

Condições de reacção
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Referência
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

4-Chloro-1H-pyrazole-3-carboxylic acid Raw materials

4-Chloro-1H-pyrazole-3-carboxylic acid Preparation Products

4-Chloro-1H-pyrazole-3-carboxylic acid Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:84547-87-5)4-Chloro-1H-pyrazole-5-carboxylic acid
A10155
Pureza:99%
Quantidade:10g
Preço ($):226.0